N-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
Description
N-(3-Fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core linked to an imidazole ring and a substituted aryl group.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-13-5-3-4-6-16(13)21-25-20(26-29-21)18-10-27(12-23-18)11-19(28)24-15-8-7-14(2)17(22)9-15/h3-10,12H,11H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZFXAIRHJPFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=CC=C4C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the imidazole ring: This step involves the condensation of an aldehyde with an amine and a nitrile in the presence of an acid catalyst.
Coupling of the fluorinated aromatic ring: This is usually done via a nucleophilic aromatic substitution reaction, where the fluorine atom facilitates the substitution.
Final coupling and acylation: The final step involves coupling the intermediate products and acylating the resulting compound to form the desired product.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
N-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and heterocyclic moieties allow the compound to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Insights :
- Heterocyclic Core : The 1,2,4-oxadiazole in the target compound offers rigidity and dipole interactions, distinct from triazoles (e.g., ) or thiadiazoles (e.g., ), which may alter binding kinetics.
- Substituent Effects : The 3-fluoro-4-methylphenyl group balances lipophilicity and steric effects, contrasting with chlorophenyl (e.g., ) or methoxyphenyl (e.g., ) analogs.
- Linker Motifs : The acetamide bridge is common across analogs, but variations like thioether (e.g., ) vs. oxyethylene (e.g., ) affect solubility and stability.
Pharmacological Activity (Inferred from Analogs)
- Enzyme Inhibition : Compounds with imidazole-triazole-acetamide scaffolds (e.g., ) showed docking affinity for α-glucosidase, suggesting the target compound may inhibit similar metabolic enzymes.
- Anti-Proliferative Effects : Analogous N-aryl acetamides (e.g., ) demonstrated activity against cancer cell lines, likely via interference with kinase signaling or DNA repair.
- Anti-Inflammatory Potential: Benzimidazole-acetamide hybrids (e.g., ) reduced inflammation in vitro, implying the target’s fluorophenyl group could enhance COX-2 selectivity.
Physicochemical Properties
- Solubility : The acetamide and imidazole groups may enhance aqueous solubility relative to thioether-containing analogs (e.g., ).
- Stability : Oxadiazoles are generally hydrolytically stable, but the methylphenyl group could slow metabolic degradation compared to electron-deficient aryl rings (e.g., ).
Structure-Activity Relationship (SAR)
- Fluorine vs. Chlorine : Fluorine’s electronegativity may enhance target binding vs. chlorine’s bulkier, more lipophilic profile (e.g., ).
- Oxadiazole vs. Triazole : Oxadiazoles provide stronger dipole interactions but less hydrogen-bonding capacity than triazoles (e.g., ).
- Aryl Substitutions : 4-Methyl groups on phenyl rings (as in the target) improve steric shielding against enzymatic degradation compared to methoxy (e.g., ) or nitro groups (e.g., ).
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a novel compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes:
- Aromatic rings : Contributing to its interaction with biological targets.
- Oxadiazole and imidazole moieties : Known for their diverse biological activities.
Molecular Formula : C19H19FN4O
Molecular Weight : 344.38 g/mol
CAS Number : [Not specified in the search results]
Biological Activity Overview
Research indicates that compounds containing oxadiazole and imidazole rings exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has been studied for its potential as an anticancer agent.
Anticancer Activity
-
Mechanism of Action :
- The compound may inhibit key enzymes involved in cancer cell proliferation. For instance, oxadiazole derivatives have shown inhibitory effects on various kinases and enzymes related to tumor growth .
- The imidazole ring is often associated with interactions that disrupt cellular signaling pathways critical for cancer cell survival.
- Case Studies :
Comparative Analysis of Biological Activities
| Compound Type | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Oxadiazole Derivative | Anticancer | 92.4 | |
| Imidazole Derivative | Antimicrobial | Varies (specifics not provided) | |
| Thiazole-containing Compounds | Antitumor | 1.61 - 1.98 |
Pharmacological Studies
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of oxadiazole and imidazole derivatives. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
